2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 2-methoxyethyl group at position 2. A thioether linkage connects the triazole ring to an acetamide moiety, which is further substituted with a 6-methylbenzothiazol-2-yl group. Its molecular formula is approximately C₂₄H₂₃N₇O₂S₂ (calculated based on structural analysis), with a molecular weight of ~529.6 g/mol. The indole and benzothiazole moieties are pharmacologically significant, often associated with anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S2/c1-14-7-8-18-19(11-14)33-22(25-18)26-20(30)13-32-23-28-27-21(29(23)9-10-31-2)16-12-24-17-6-4-3-5-15(16)17/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVNFALJDZOSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitPDE4B , a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, which plays a crucial role in inflammatory responses.
Biochemical Pathways
The compound likely affects the cAMP-PKA signaling pathway . By inhibiting PDE4B, the compound prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase can activate Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cell function.
Pharmacokinetics
One of the similar compounds was tested in a zebrafish experimental autoimmune encephalomyelitis (eae) model of multiple sclerosis when dosed at 3, 10, and 30mg/kg intraperitoneally. This suggests that the compound might have good bioavailability and can cross the blood-brain barrier.
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel organic molecule that combines various bioactive moieties, particularly an indole and a triazole. This unique structure suggests significant potential for biological activity, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Indole Moiety : Known for its role in numerous biological activities, including interactions with serotonin receptors.
- Triazole Ring : Recognized for its ability to inhibit various enzymes, particularly cytochrome P450, which is crucial in drug metabolism.
- Thioether Linkage : Enhances the stability and solubility of the compound.
- Acetamide Group : Contributes to the overall pharmacological profile.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4OS |
| Molecular Weight | 378.48 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation. A study found that related compounds demonstrated high anticancer activity against various cancer cell lines, including colon cancer (HCT116) cells, with IC50 values indicating potent efficacy compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial activity. Similar triazole derivatives have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness comparable to established antibiotics . The incorporation of the indole and thiazole moieties may enhance this activity through synergistic effects.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The triazole ring may inhibit key metabolic enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The indole moiety could interact with serotonin receptors or other cellular targets, modulating signaling pathways critical for cell survival and proliferation.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Screening :
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer and antimicrobial |
| 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide | Moderate anticancer activity |
| 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-difluorophenyl)acetamide | High anticancer activity with IC50 = 18.76 μM |
Scientific Research Applications
Structural Characteristics
This compound features several key structural components:
- Indole Moiety : Known for its diverse biological activities, including modulation of serotonin receptors.
- Triazole Ring : Associated with significant pharmacological properties, such as inhibition of cytochrome P450 enzymes.
- Thioether Linkage : Enhances stability and bioactivity.
- Acetamide Group : Contributes to the overall pharmacological profile.
Anticancer Applications
Research indicates that compounds similar to 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds featuring indole and triazole moieties have shown effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. One study reported an IC50 value of 0.34 μM against MCF-7 cells for a structurally similar compound, indicating potent anticancer properties .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity against a range of pathogens:
- It has been tested against ESKAPE pathogens (a group known for antibiotic resistance), demonstrating variable potency patterns. The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity and potential therapeutic applications:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of triazole-thioacetamide hybrids. Key structural analogues include:
Key Observations :
- Substituent Effects :
- The 2-methoxyethyl group in the target compound enhances solubility compared to methyl or phenyl substituents in analogues (e.g., ), as polar groups improve aqueous solubility .
- The 6-methylbenzothiazole moiety may confer selective kinase inhibition, as seen in structurally related pyrimidoindole derivatives (e.g., ).
- Indole positioning : 1H-Indol-3-yl groups are associated with tubulin polymerization inhibition, as demonstrated in oxadiazole-indole hybrids .
Challenges and Limitations
Q & A
Q. What explains variability in cytotoxicity data across cancer cell lines?
- Methodological Answer :
- ABC transporter expression : Overexpression of P-glycoprotein in resistant lines (e.g., NCI/ADR-RES) reduces intracellular accumulation, quantified via fluorescent tracer assays .
- Metabolic activation : Liver microsome studies show CYP3A4-mediated activation is required for activity in HepG2 but not MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
